N-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide
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Overview
Description
N~3~-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbothioyl}nicotinamide is a complex organic compound that features a benzodioxole moiety, a nicotinamide group, and a hydrazinecarbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbothioyl}nicotinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Nicotinamide Group: Nicotinic acid is converted to nicotinamide through an amidation reaction.
Formation of the Hydrazinecarbothioyl Linkage: This involves the reaction of hydrazine with carbon disulfide to form hydrazinecarbothioyl, which is then coupled with the benzodioxole and nicotinamide intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbothioyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or nicotinamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzodioxole moiety, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N~3~-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbothioyl}nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbothioyl}nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The benzodioxole moiety can interact with cellular proteins, while the hydrazinecarbothioyl linkage may form reactive intermediates that disrupt cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]-3-oxopropyl}-2-thiophenesulfonamide
- N-{3-[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]-3-oxopropyl}-2-(trifluoromethyl)benzenesulfonamide
Uniqueness
N~3~-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]carbothioyl}nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety is known for its biological activity, while the nicotinamide group is essential for its potential therapeutic effects. The hydrazinecarbothioyl linkage provides additional reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12N4O4S |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-[(1,3-benzodioxole-5-carbonylamino)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N4O4S/c20-13(10-2-1-5-16-7-10)17-15(24)19-18-14(21)9-3-4-11-12(6-9)23-8-22-11/h1-7H,8H2,(H,18,21)(H2,17,19,20,24) |
InChI Key |
GECMOMLTLVTMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=S)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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